Butyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

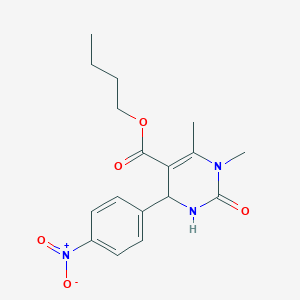

Butyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a nitro-substituted aromatic ring and a butyl ester moiety. Its core structure includes a 1,2,3,4-tetrahydropyrimidine ring system substituted with methyl groups at positions 1 and 6, a 4-nitrophenyl group at position 4, and a butyl ester at position 3. The nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the ester chain modulates lipophilicity and bioavailability .

Properties

IUPAC Name |

butyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-4-5-10-25-16(21)14-11(2)19(3)17(22)18-15(14)12-6-8-13(9-7-12)20(23)24/h6-9,15H,4-5,10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVCJBJLUHCTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386462 | |

| Record name | ST013416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5709-40-0 | |

| Record name | ST013416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving a β-keto ester, an aldehyde, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or acetic acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using microwave-assisted synthesis. This method offers several advantages, including reduced reaction times and higher yields. The reaction parameters, such as temperature, time, and catalyst concentration, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Butyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Biological Applications

Antimicrobial Activity : Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. Studies have shown that butyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-cancer Properties : Preliminary research indicates that this compound may have anti-cancer effects. It has been shown to inhibit the growth of certain cancer cell lines in vitro. The mechanism may involve the modulation of apoptotic pathways or interference with cell cycle progression .

Neuroprotective Effects : Some studies suggest that compounds within this chemical class may provide neuroprotective benefits. They could potentially be used in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of butyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to assess the effectiveness against selected bacterial strains.

- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Cancer Cell Line Inhibition :

- Objective : To investigate the anti-proliferative effects on human cancer cell lines.

- Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.

- Results : A dose-dependent reduction in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anti-cancer drug candidate.

-

Neuroprotection in Animal Models :

- Objective : To assess the neuroprotective effects in models of induced oxidative stress.

- Methodology : Rodent models were subjected to oxidative stress conditions followed by treatment with the compound.

- Results : Significant reductions in markers of oxidative stress were noted alongside improved behavioral outcomes in treated animals compared to controls.

Mechanism of Action

The mechanism of action of Butyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, potentially inhibiting their activity. The tetrahydropyrimidine ring can also interact with various biological pathways, modulating their function. These interactions contribute to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Ester Chain Variations

The length and branching of the ester group significantly impact physicochemical properties. Key analogues include:

- Ethyl vs. Butyl Esters: The ethyl analogue (CAS 301319-39-1) has a lower molecular weight (319.31 vs. ~347.37) and higher melting point (112–114°C), suggesting shorter ester chains favor crystalline packing .

- Synthetic Accessibility : Propyl and butyl esters are synthesized via analogous methods, such as Biginelli-like condensations, but require longer reaction times for esterification due to steric hindrance .

Aromatic Substituent Variations

Replacing the 4-nitrophenyl group with electron-deficient or bulky substituents alters electronic and steric profiles:

- 4-Nitrophenyl vs. 3,4-Difluorophenyl : The nitro group provides stronger electron-withdrawing effects compared to fluorine, increasing reactivity in nucleophilic substitutions . However, fluorinated derivatives exhibit improved metabolic stability due to C–F bond resistance to enzymatic cleavage .

- Nitrobenzodioxole Substituent : The fused nitrobenzodioxole ring in ’s compound introduces steric bulk and π-π stacking capability, contributing to selective M2 muscarinic receptor binding .

Core Structure Modifications

Comparing tetrahydropyrimidines to dihydropyridines highlights scaffold-specific differences:

- Tetrahydropyrimidine vs.

Research Findings and Implications

- Synthetic Methods : The butyl ester’s synthesis likely mirrors methods for ethyl/propyl analogues (e.g., THF-mediated condensations with BF₃·Et₂O catalysis), but purification may require optimized chromatography due to increased hydrophobicity .

- Crystallography : Derivatives like those in exhibit hydrogen-bonding networks (N–H⋯O, C–H⋯O), which stabilize crystal lattices. The butyl compound’s packing may differ due to longer alkyl chains disrupting intermolecular interactions .

Biological Activity

Butyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O5 |

| Molecular Weight | 347.37 g/mol |

| LogP | 2.9056 |

| Polar Surface Area | 82.104 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

The structure of the compound includes a butyl ester group attached to a tetrahydropyrimidine core, which is substituted with a nitrophenyl group. This structural arrangement is believed to contribute to its biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Antioxidant Activity

The antioxidant potential of the compound has been evaluated in vitro. It has been observed that the presence of the nitrophenyl group enhances the radical scavenging activity of the compound. This property is crucial for mitigating oxidative stress in biological systems .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammation and pain relief in various models .

Study on Antimicrobial Activity

In a study conducted by Sapari et al., various derivatives of tetrahydropyrimidines were synthesized and screened for antimicrobial activity. The results showed that compounds with similar structural features to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Study on Antioxidant Effects

A comparative analysis was performed on several tetrahydropyrimidine derivatives to assess their antioxidant capabilities. The study concluded that compounds containing nitrophenyl groups demonstrated superior radical scavenging abilities compared to their counterparts without such substitutions .

Q & A

Q. How are in vitro pharmacological activities evaluated while ensuring compliance with ethical guidelines?

- Methodological Answer :

- Cell lines : Use immortalized lines (e.g., HeLa, HEK293) to avoid primary tissue concerns.

- Concentration ranges : Test 1–100 µM to align with OECD guidelines for non-clinical studies.

- Ethical protocols : Adhere to institutional review boards (IRBs) and avoid in vivo testing until computational and in vitro data justify progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.